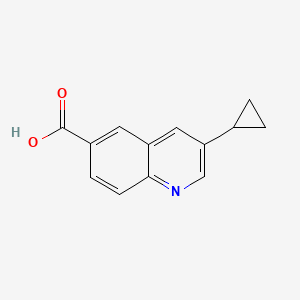

3-Cyclopropyl-6-quinolinecarboxylic acid

Description

The compound class of 3-quinolinecarboxylic acids, particularly those bearing a cyclopropyl group, has garnered significant attention in medicinal chemistry due to their potent antibacterial properties. These compounds are characterized by substitutions at positions 6, 7, and 8, which critically influence their antibacterial efficacy, pharmacokinetics, and physicochemical stability .

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-cyclopropylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16) |

InChI Key |

JEDRRPCIWDISOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like piperazine and other nucleophiles are employed under catalytic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .

Comparison with Similar Compounds

Position 7 Modifications

- Piperazinyl Group () : The 1986 patent describes 7-(1-piperazinyl)-substituted derivatives with enhanced antibacterial activity. The piperazinyl group improves solubility and bacterial membrane penetration, particularly against Gram-negative pathogens .

- 3-Amino-pyrrolidinyl Group (): A 2024 study highlights 7-(3-amino-1-pyrrolidinyl) derivatives with an additional 8-methoxy group.

- Thioether and Alkoxy Groups (): Hokuriku Pharmaceutical’s 2025 report introduces 7-[(3-aminopropyl)thio] and 7-(2-aminoethoxy) derivatives. Thioether linkages (e.g., Example 20) enhance metabolic stability, while alkoxy groups (e.g., Example 1) improve bioavailability .

Position 6 and 8 Modifications

- Fluoro at Position 6 : Present in all analogs, fluorine increases electronegativity, strengthening DNA gyrase binding (a key antibacterial target).

- Methoxy at Position 8 () : The 8-methoxy group in ’s compound sterically hinders enzymatic degradation, prolonging half-life .

- Chloro and Amino at Position 5/8 (): Chlorination (e.g., Example 21) enhances potency against resistant strains, while amino groups (e.g., Example 6) improve water solubility .

Physicochemical Properties

Melting points (m.p.) and crystallinity vary significantly with substituents:

Higher melting points (e.g., 236–239°C) correlate with piperidinyloxy groups, suggesting stronger intermolecular forces. Decomposition at lower temperatures (e.g., 191–196°C) in thioether derivatives may reflect reduced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.